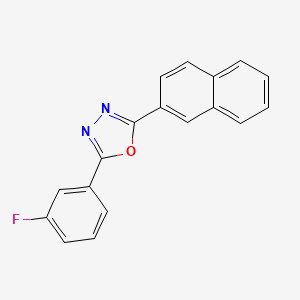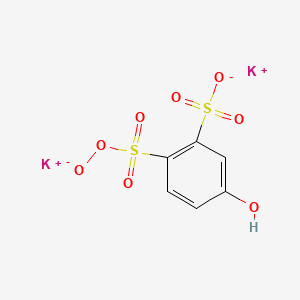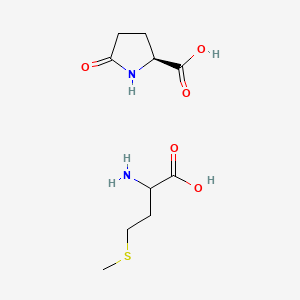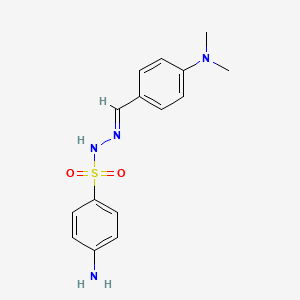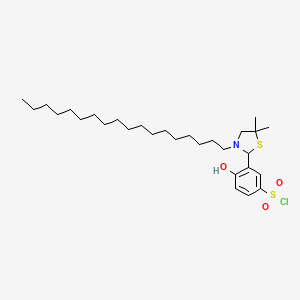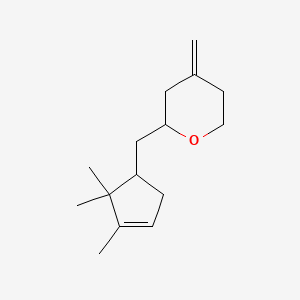
2H-Pyran, tetrahydro-4-methylene-2-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran, tetrahydro-4-methylene-2-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)- is a complex organic compound with a unique structure that includes a tetrahydropyran ring and a cyclopentene moiety
Métodos De Preparación
The synthesis of 2H-Pyran, tetrahydro-4-methylene-2-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)- can be achieved through several synthetic routes. One common method involves the carbonyl ene reaction of 2-methylenetetrahydropyrans, which provides β-hydroxydihydropyrans under mild conditions and in very good yields . This method enables the direct introduction of oxygen heterocycles into molecular frameworks.
Análisis De Reacciones Químicas
2H-Pyran, tetrahydro-4-methylene-2-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn the industrial sector, it can be used in the production of polymers and other materials .
Mecanismo De Acción
The mechanism of action of 2H-Pyran, tetrahydro-4-methylene-2-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)- involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in pharmaceutical applications, it may interact with enzymes or receptors to exert its effects .
Comparación Con Compuestos Similares
2H-Pyran, tetrahydro-4-methylene-2-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)- can be compared with other similar compounds such as 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)- and 3,4-dihydro-2H-pyran. These compounds share similar structural features but differ in their specific substituents and functional groups . The uniqueness of 2H-Pyran, tetrahydro-4-methylene-2-((2,2,3-trimethyl-3-cyclopenten-1-yl)methyl)- lies in its combination of a tetrahydropyran ring and a cyclopentene moiety, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
947237-93-6 |
|---|---|
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
4-methylidene-2-[(2,2,3-trimethylcyclopent-3-en-1-yl)methyl]oxane |
InChI |
InChI=1S/C15H24O/c1-11-7-8-16-14(9-11)10-13-6-5-12(2)15(13,3)4/h5,13-14H,1,6-10H2,2-4H3 |
Clave InChI |
CLNHETGNUKUWNQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(C1(C)C)CC2CC(=C)CCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


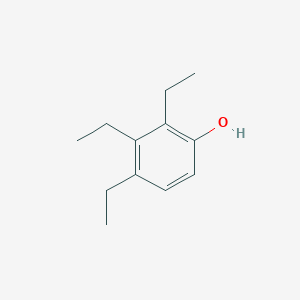


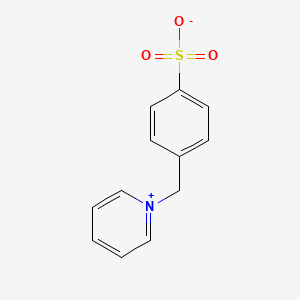

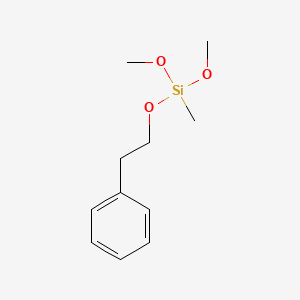
![2,2,7,7,9,9-Hexamethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B12681454.png)

